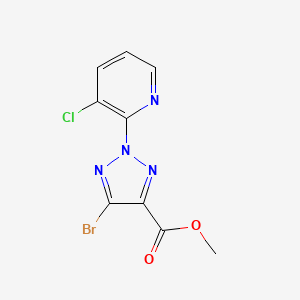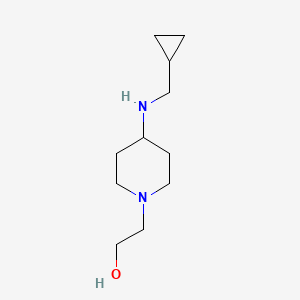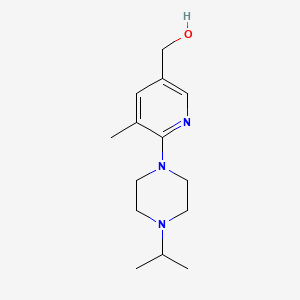
5-(4-Aminophenyl)oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Aminophenyl)oxazol-2-amine is a heterocyclic compound that features an oxazole ring fused with an aminophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes in the presence of a base . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide with aromatic aldehydes, catalyzed by a quaternary ammonium hydroxide ion exchange resin .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenyl)oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced oxazole compounds, and substituted aromatic compounds .
Scientific Research Applications
5-(4-Aminophenyl)oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound has potential as a therapeutic agent due to its ability to inhibit specific enzymes and pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 5-(4-Aminophenyl)oxazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with receptors to modulate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminophenyl)benzoxazol-5-amine
- N-Aryl-5-aryloxazol-2-amine derivatives
Uniqueness
5-(4-Aminophenyl)oxazol-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and selectivity in certain reactions and applications .
Properties
CAS No. |
13576-58-4 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
5-(4-aminophenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H9N3O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,10H2,(H2,11,12) |
InChI Key |
DMVAESBOBZKXOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Bromo-5-(2-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795917.png)




